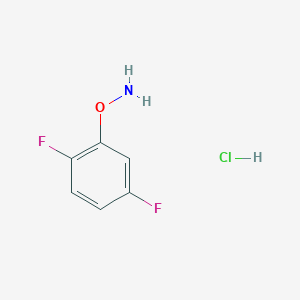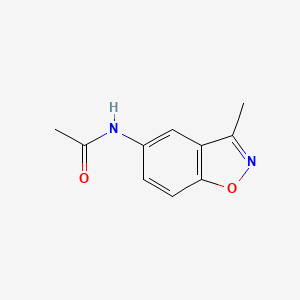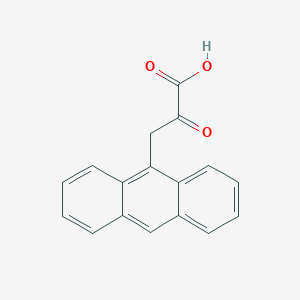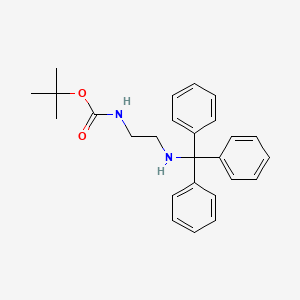![molecular formula C22H34N4O4 B15336301 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a Boc-protected piperidylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-Boc-4-piperidone.
Formation of Piperazine Derivative: The Boc-protected piperidine is then reacted with piperazine to form 1-[(1-Boc-4-piperidyl)methyl]piperazine.
Substitution Reaction: Finally, the piperazine derivative undergoes a nucleophilic substitution reaction with 4-nitrobenzyl chloride to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Coupling Reactions: Use of coupling agents like HATU or EDC in the presence of a base.
Major Products:
Reduction of Nitro Group: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazine.
Boc Deprotection: 1-[(4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.
Mecanismo De Acción
The mechanism of action of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is not well-documented. its structure suggests that it may interact with biological targets through its piperazine and nitrobenzyl moieties. The Boc group provides stability and can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
1-Boc-4-piperidone: A precursor in the synthesis of the target compound.
1-Boc-piperazine: Another Boc-protected piperazine derivative.
1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazine: A reduced form of the target compound.
Uniqueness: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is unique due to its combination of a Boc-protected piperidyl group and a nitrobenzyl group, which provides a versatile scaffold for further chemical modifications and potential biological activity.
Propiedades
Fórmula molecular |
C22H34N4O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34N4O4/c1-22(2,3)30-21(27)25-10-8-19(9-11-25)17-24-14-12-23(13-15-24)16-18-4-6-20(7-5-18)26(28)29/h4-7,19H,8-17H2,1-3H3 |
Clave InChI |
NOKCFFVLDPNFHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



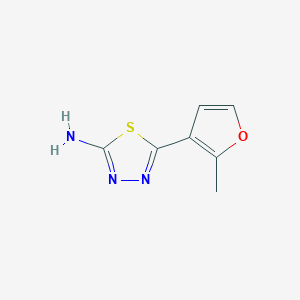
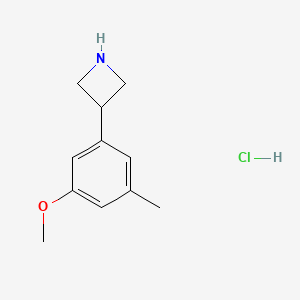
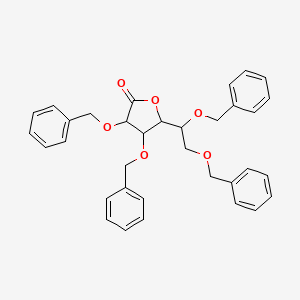
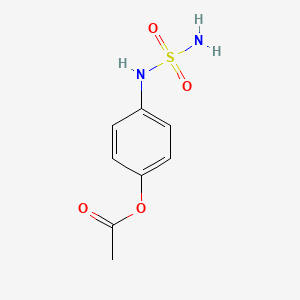
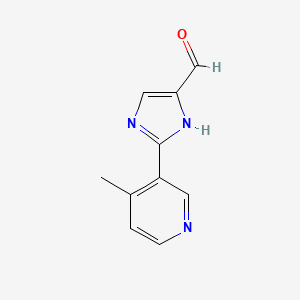
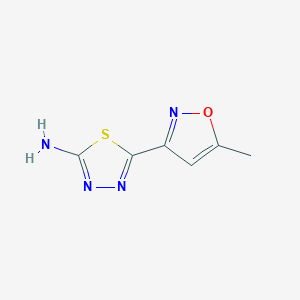

![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
